HPLC Purity Advantage: 98% vs. 90–95% for Mono-Substituted Analogs
Commercially available N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is supplied at 98% purity (HPLC) from multiple vendors , . In contrast, the closest mono-substituted analogs—N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide and N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide—are typically offered at lower minimum purity specifications of 90% and 95%, respectively , .
| Evidence Dimension | HPLC purity (vendor specification) |
|---|---|
| Target Compound Data | 98% (ChemScene, Leyan) |
| Comparator Or Baseline | N-(4-chlorophenyl) analog: 90% (Bidepharm); N-(4-fluorophenyl) analog: 95% (AKSci) |
| Quantified Difference | 3–8 absolute percentage points higher purity |
| Conditions | Commercial supplier specification; QC release data |
Why This Matters
Higher starting purity reduces the risk of impurity-driven artifacts in biological assays and ensures more reliable SAR interpretations, lowering the total cost of ownership by minimizing re-testing and re-purification.
